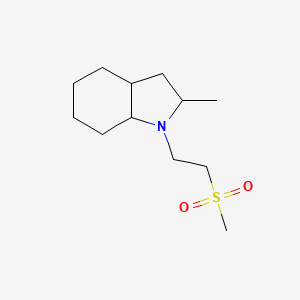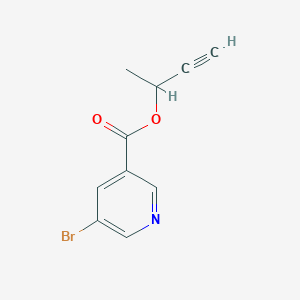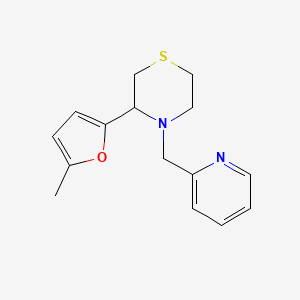![molecular formula C17H24N2O2 B7586369 3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B7586369.png)
3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one, also known as DM-235, is a novel compound that has been gaining attention in the scientific community for its potential therapeutic applications. DM-235 is a pyrrolidinone derivative that has been synthesized through a multi-step process, and has been found to possess a unique mechanism of action that makes it a promising candidate for further research.
Mecanismo De Acción
3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one acts as a selective inhibitor of the sodium-dependent dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, 3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one increases the concentration of dopamine in the synaptic cleft, which enhances the activation of dopamine receptors and leads to increased dopamine signaling.
Biochemical and Physiological Effects:
3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one has been found to increase dopamine levels in the brain, which has potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease and depression. 3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one has also been found to have anti-inflammatory and anti-oxidant properties, which may further contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one for lab experiments include its high purity and yield, as well as its unique mechanism of action that makes it a promising candidate for further research. However, the limitations of 3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one include its relatively high cost and limited availability, which may hinder its widespread use in research.
Direcciones Futuras
There are several future directions for research on 3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one. One potential direction is the development of 3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one analogs with improved pharmacological properties. Another direction is the investigation of the therapeutic potential of 3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one in the treatment of various neurological disorders such as Parkinson's disease and depression. Additionally, further research is needed to elucidate the mechanism of action of 3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one and its effects on dopamine signaling in the brain.
Métodos De Síntesis
3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one is synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenyl isocyanate with morpholine to form the intermediate 2-(2,4-dimethylphenyl)urea. This intermediate is then reacted with 1-methylpyrrolidin-2-one in the presence of a catalyst to form 3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one. The synthesis process has been optimized to yield high purity and yield of 3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one.
Aplicaciones Científicas De Investigación
3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one has been found to possess a unique mechanism of action that makes it a promising candidate for further research. It acts as a selective inhibitor of the sodium-dependent dopamine transporter (DAT), which is involved in the regulation of dopamine levels in the brain. 3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one has been found to increase dopamine levels in the brain, which has potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease and depression.
Propiedades
IUPAC Name |
3-[2-(2,4-dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-4-5-14(13(2)10-12)16-11-19(8-9-21-16)15-6-7-18(3)17(15)20/h4-5,10,15-16H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDHESLYBHXEHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CN(CCO2)C3CCN(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-[3-(1H-pyrazol-4-yl)propyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B7586307.png)
![(2-chloro-3-fluorophenyl)-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)methanone](/img/structure/B7586309.png)

![1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B7586338.png)

![But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7586350.png)
![4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7586359.png)
![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[5-methyl-2-(2-methylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586363.png)

![2-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7586372.png)
